Acetamide,N-(1-cycloocten-1-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(1-cycloocten-1-ylmethyl)- is a chemical compound with the molecular formula C11H19NO It is known for its unique structure, which includes a cyclooctene ring attached to an acetamide group
Vorbereitungsmethoden
The synthesis of Acetamide, N-(1-cycloocten-1-ylmethyl)- typically involves the reaction of cyclooctene with acetamide under specific conditions. The reaction conditions often include the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Acetamide, N-(1-cycloocten-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(1-cycloocten-1-ylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of Acetamide, N-(1-cycloocten-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-(1-cycloocten-1-ylmethyl)- can be compared with other similar compounds, such as:
1-Cycloocten-1-ylmethyl phenylcarbamate: This compound has a similar cyclooctene ring but differs in its functional groups.
4,4-Dimethyl-2-cyclohexen-1-yl phenylcarbamate: Another compound with a similar ring structure but different substituents.
Eigenschaften
Molekularformel |
C11H19NO |
---|---|
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
N-[[(1E)-cycloocten-1-yl]methyl]acetamide |
InChI |
InChI=1S/C11H19NO/c1-10(13)12-9-11-7-5-3-2-4-6-8-11/h7H,2-6,8-9H2,1H3,(H,12,13)/b11-7+ |
InChI-Schlüssel |
RXZAZCKPYTYYLD-YRNVUSSQSA-N |
Isomerische SMILES |
CC(=O)NC/C/1=C/CCCCCC1 |
Kanonische SMILES |
CC(=O)NCC1=CCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.